N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine
Description
N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a complex organic compound characterized by its unique structural features, including a sulfamoyl group, a thiophene ring, and an indene backbone
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-17(2)22(19,20)18(12-16-8-5-9-21-16)15-10-13-6-3-4-7-14(13)11-15/h3-9,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDZZBWKKYGIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC1=CC=CS1)C2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves multiple steps:
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Formation of the Indene Backbone: : The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated indene derivative in the presence of a palladium catalyst.
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Attachment of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the intermediate compound with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed on the sulfamoyl group using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group, where nucleophiles like amines or alcohols can replace the dimethylsulfamoyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium catalysts for cross-coupling reactions, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(dimethylsulfamoyl)-N-(phenylmethyl)-2,3-dihydro-1H-inden-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(dimethylsulfamoyl)-N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine: Similar structure but with the thiophene ring attached at a different position.
N-(methylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
N-(dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is unique due to the specific combination of its functional groups and the positions at which they are attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
